![molecular formula C14H13ClN2O5S B2946700 N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide CAS No. 1333511-97-9](/img/structure/B2946700.png)
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide, also known as CPDSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDSB is a small molecule inhibitor that targets protein kinases, enzymes that play critical roles in cell signaling pathways.
Wirkmechanismus
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide exerts its inhibitory effect on protein kinases by binding to the ATP-binding site in the kinase domain, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation and survival, which are critical processes for cancer cell growth.
Biochemical and Physiological Effects
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide inhibits the growth of cancer cells and induces apoptosis, a form of programmed cell death. In vivo studies have shown that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide reduces tumor growth in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of protein kinases, which makes it an excellent tool for studying kinase signaling pathways. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to be effective in preclinical studies, which suggests that it has potential as a therapeutic agent. However, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has several limitations for lab experiments. It is a complex molecule that requires specialized expertise to synthesize and handle. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has not been extensively studied in clinical trials, which limits our understanding of its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide. One potential direction is to investigate its efficacy in combination with other anticancer agents. Another direction is to study its effect on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is also involved in cancer cell growth. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide as a therapeutic agent.
Conclusion
In conclusion, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a promising compound that has gained significant attention in scientific research for its potential therapeutic applications. N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a potent inhibitor of protein kinases, which makes it an excellent tool for studying kinase signaling pathways. Additionally, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been shown to be effective in preclinical studies, which suggests that it has potential as a therapeutic agent. However, further studies are needed to determine its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide involves a series of chemical reactions that require specialized equipment and expertise. The detailed synthesis method of N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is beyond the scope of this paper, but it is worth mentioning that N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a challenging compound to synthesize due to its complex structure and the need for high purity.
Wissenschaftliche Forschungsanwendungen
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide is a potent inhibitor of several protein kinases, including FLT3, Kit, and PDGFR, which are known to be involved in the development and progression of cancer. Therefore, N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide has been investigated as a potential anticancer agent.
Eigenschaften
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O5S/c1-21-11-5-3-9(7-12(11)22-2)14(18)17-23(19,20)10-4-6-13(15)16-8-10/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENXURVHXDDVNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C2=CN=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.